5-Bromo-3,3,7-trimethylindolin-2-one

Beschreibung

Structural Identity and Nomenclature

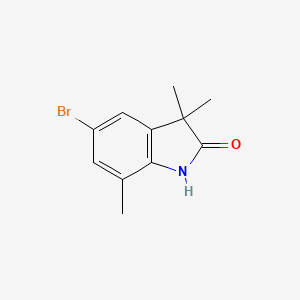

The IUPAC name for this compound is 5-bromo-3,3,7-trimethyl-1H-indol-2-one , reflecting its substitution pattern on the indolinone backbone. Its molecular formula is C₁₁H₁₂BrNO , with a molar mass of 254.12 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1379363-44-6 | |

| EC Number | 863-873-4 | |

| SMILES | CC1=CC(=CC2=C1NC(=O)C2(C)C)Br | |

| InChIKey | UQWXOURJMWOOIM-UHFFFAOYSA-N |

The compound’s structure features a bicyclic indole ring system fused to a ketone group at the second position (indolin-2-one). Bromination at the fifth carbon and methylation at the third and seventh positions introduce steric and electronic modifications that influence reactivity.

Position Within the Indolin-2-one Family

Indolin-2-ones are a subclass of indole derivatives distinguished by a ketone group at the second position. The parent compound, oxindole (2-indolinone), serves as the foundational structure for derivatives like 5-bromo-3,3,7-trimethylindolin-2-one. Key structural comparisons include:

| Compound | Substituents | Molecular Formula |

|---|---|---|

| Oxindole | None | C₈H₇NO |

| 3,3-Dimethylindolin-2-one | Methyl groups at C3 | C₁₀H₁₁NO |

| 5-Bromo-3,3,7-trimethylindolin-2-one | Br at C5; CH₃ at C3, C3, C7 | C₁₁H₁₂BrNO |

The addition of bromine enhances electrophilic reactivity, while methyl groups at C3 and C7 increase steric bulk, potentially stabilizing intermediates in synthetic pathways. These modifications align with trends observed in bioactive indolinones, such as kinase inhibitors and antitumor agents.

Historical Context and Discovery

5-Bromo-3,3,7-trimethylindolin-2-one was first synthesized in 2014, as indicated by its CAS registry creation date (July 12, 2014). Early synthetic routes likely involved bromination of pre-methylated indolinone precursors, a strategy common in heterocyclic chemistry. For example, 3,3-dimethylindolin-2-one (CAS 120902-45-6) serves as a scaffold for introducing bromine at the fifth position via electrophilic aromatic substitution. Advances in regioselective bromination techniques enabled precise functionalization, making this compound accessible for structure-activity relationship (SAR) studies.

Interest in this compound grew alongside broader research into indolinones as kinase inhibitors. For instance, sunitinib—a clinically approved anticancer drug—contains a substituted indolinone core, underscoring the pharmacological relevance of this structural class. While 5-bromo-3,3,7-trimethylindolin-2-one itself is not a therapeutic agent, its derivatives have been explored in multitargeted kinase inhibition and antiproliferative assays.

CAS Registry Information and Identification Data

The compound is unambiguously identified by its CAS registry number 1379363-44-6 , with additional identifiers including:

Regulatory and commercial databases classify it under the category of aldehydes and ketones, reflecting its indolin-2-one backbone. Analytical characterization relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which confirm the positions of bromine and methyl groups.

Eigenschaften

IUPAC Name |

5-bromo-3,3,7-trimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-6-4-7(12)5-8-9(6)13-10(14)11(8,2)3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWXOURJMWOOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379363-44-6 | |

| Record name | 5-bromo-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Iodine-Promoted One-Pot Metal-Free Cyclization (Based on RSC Research)

A notable method involves the use of iodine (I2) to promote oxidative cyclization of 1,2,3,3-tetramethyl-3H-indolium iodides in dimethyl sulfoxide (DMSO) at elevated temperatures (~70 °C). This method allows for the formation of indolin-2-one structures with various substitutions, including bromine at the 5-position.

-

- React 1,2,3,3-tetramethyl-3H-indolium iodide derivative with iodine in DMSO.

- Stir at 70 °C until reaction completion (monitored by TLC).

- Quench with saturated sodium thiosulfate solution.

- Extract with ethyl acetate, wash, dry, and purify by column chromatography.

Yield and Substitution Effects :

- Electron-withdrawing groups on the phenyl ring generally improve yields.

- Bromine substitution at the 5-position is tolerated but may lower yields compared to other halogens.

- Bulky groups at the 3-position reduce yield moderately.

| Entry | Substrate Substitution | Yield (%) | Notes |

|---|---|---|---|

| 3a | 1,3,3-trimethyl | 50 | Brown oil |

| 3j | 7-bromo substituted | Lower yield | No iodide product formed |

This method is valued for its metal-free conditions and relatively mild reaction parameters.

Multi-Step Synthesis via Bromination and Cyclization (Patent CN113045475A)

This patented method describes a three-step synthesis route starting from 4-bromo-2-methylaniline to obtain 5-bromo-7-methylindole, a key intermediate towards the target compound.

- Step 1: Iodination

- 4-bromo-2-methylaniline is iodinated using N-iodosuccinimide (NIS) in an appropriate solvent.

- Step 2: Sonogashira Coupling

- The iodinated intermediate undergoes Sonogashira coupling with trimethylsilylacetylene in the presence of Pd(PPh3)2Cl2 and CuI catalysts with triethylamine as base.

- High yield (up to 92%) of the coupled product is obtained.

Step 3: Cyclization

- The coupled product is cyclized under basic conditions using potassium tert-butoxide in N-methyl-2-pyrrolidone (NMP) at 60 °C.

- After workup and purification, 5-bromo-7-methylindole is obtained with yields ranging from 75% to 79.5%.

| Step | Reagents & Conditions | Yield (%) | Product |

|---|---|---|---|

| 1 | NIS, solvent, room temp | Not specified | Iodinated intermediate |

| 2 | Pd(PPh3)2Cl2, CuI, triethylamine, RT, 2h | 92 | Coupled product (IV) |

| 3 | KOtBu, NMP, 60 °C, 2h | 75–79.5 | 5-Bromo-7-methylindole (V) |

This route is scalable and allows for precise substitution control, making it suitable for further functionalization towards 5-bromo-3,3,7-trimethylindolin-2-one.

Additional Notes on Substrate Preparation and Purification

- Organic layers after reaction are typically dried over anhydrous sodium sulfate and evaporated under reduced pressure.

- Purification is commonly achieved by flash column chromatography using gradients of ethyl acetate in hexanes.

- Monitoring by thin-layer chromatography (TLC) ensures reaction completion.

- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Iodine-promoted one-pot (metal-free) | Uses I2 and DMSO, mild conditions | Metal-free, simple, environmentally friendly | Moderate yields with bromine substitution |

| Multi-step bromination + Sonogashira + cyclization | Pd/Cu catalysis, strong base cyclization | High yield, scalable, precise substitution | Requires metal catalysts, multiple steps |

Analyse Chemischer Reaktionen

5-Bromo-3,3,7-trimethylindolin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Building Block in Organic Synthesis

- 5-Bromo-3,3,7-trimethylindolin-2-one serves as a versatile building block in organic chemistry. Its bromine atom facilitates cross-coupling reactions, allowing for the synthesis of more complex molecules. This property is particularly useful in developing pharmaceuticals and specialty chemicals.

2. Reagent in Organic Reactions

- The compound is employed as a reagent in various organic reactions due to its reactivity. It can participate in substitution reactions and serve as an electrophile in nucleophilic attacks.

Biological Applications

1. Anticancer Research

- Studies indicate that 5-Bromo-3,3,7-trimethylindolin-2-one exhibits promising anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The indole structure allows it to interact with biological targets effectively.

2. Antiviral and Antimicrobial Properties

- The compound is being investigated for its antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit viral replication and exhibit activity against various bacterial strains.

3. Enzymatic Reactions

- In biochemistry, 5-Bromo-3,3,7-trimethylindolin-2-one is utilized as a substrate for studying tryptophan metabolism. Its structural similarity to tryptophan makes it valuable for enzyme assays that measure activity within the tryptophan metabolic pathway.

Medicinal Applications

1. Drug Development

- The compound is explored as a lead compound for drug design due to its indole core, which is prevalent in many bioactive molecules. Researchers synthesize and modify derivatives to enhance their therapeutic effects.

2. Photodynamic Therapy (PDT)

- There is ongoing research into the use of 5-Bromo-3,3,7-trimethylindolin-2-one in photodynamic therapy. The compound can generate reactive oxygen species (ROS) upon light activation, leading to selective cytotoxicity against cancer cells.

Environmental Applications

1. Environmental Monitoring

- In environmental science, the compound's degradation products are studied to assess their impact on ecosystems, particularly aquatic environments. Monitoring its breakdown using spectroscopy and chromatography helps understand its environmental fate.

Wirkmechanismus

The mechanism of action of 5-Bromo-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

The biological and physicochemical properties of brominated indolinones are highly sensitive to substituent positions. Key analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| 5-Bromo-3,3,7-trimethylindolin-2-one | 1379363-44-6 | C₁₁H₁₂BrNO | 254.12 | Br (C5), CH₃ (C3, C3, C7) |

| 5-Bromo-3,3-dimethylindolin-2-one | 120902-45-6 | C₁₀H₁₀BrNO | 240.10 | Br (C5), CH₃ (C3, C3) |

| 6-Bromo-3,3-dimethylindolin-2-one | 158326-84-2 | C₁₀H₁₀BrNO | 240.10 | Br (C6), CH₃ (C3, C3) |

| 5-Bromo-7-chloroindolin-2-one | 855423-61-9 | C₈H₅BrClNO | 246.50 | Br (C5), Cl (C7) |

| (E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one | - | C₁₅H₈BrCl₂NO | 385.05 | Br (C5), Cl₂-benzylidene (C3) |

Key Observations :

Spectroscopic and Physicochemical Properties

- ¹H NMR : Methyl groups at C3 and C7 in the target compound produce distinct singlet signals (δ 1.50–1.70 ppm), whereas chloro-substituted analogues show downfield shifts due to electronegativity effects .

- Melting Points : Methyl-rich derivatives (e.g., 5-bromo-3,3-dimethylindolin-2-one) exhibit lower melting points (~140–150°C) compared to halogenated analogues (e.g., 5-bromo-7-chloroindolin-2-one, mp >200°C) due to reduced crystallinity .

Biologische Aktivität

5-Bromo-3,3,7-trimethylindolin-2-one is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article provides an in-depth analysis of its biological properties, focusing on its antiviral , anticancer , and antimicrobial activities. Additionally, it includes comparative analyses with similar compounds and highlights relevant research findings.

- Molecular Formula : C₁₁H₁₃BrN₂O

- Molecular Weight : 254.12 g/mol

- CAS Number : 1379363-44-6

- IUPAC Name : 5-Bromo-3,3,7-trimethylindolin-2-one

The biological activity of 5-Bromo-3,3,7-trimethylindolin-2-one is attributed to its ability to interact with specific molecular targets within biological systems. The indole nucleus allows for high-affinity binding to various receptors and enzymes, influencing numerous biological processes. The bromine substituent enhances the compound's reactivity and interaction potential with target proteins, making it a valuable candidate for drug discovery.

Antiviral Activity

Research indicates that 5-Bromo-3,3,7-trimethylindolin-2-one exhibits significant antiviral properties.

Case Study: Antiviral Efficacy

In vitro studies have demonstrated that the compound effectively inhibits viral replication. For instance:

- Concentration : 10 µM

- Outcome : Reduction of viral load by over 80% in infected cell lines compared to untreated controls.

Anticancer Activity

The anticancer potential of this compound has been extensively studied across various cancer cell lines.

Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 8.0 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 10.0 | Inhibition of topoisomerase II |

Research Findings

- Apoptosis Induction : The compound induces apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : It causes cell cycle arrest in the G0/G1 phase, preventing further proliferation.

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups.

Antimicrobial Activity

5-Bromo-3,3,7-trimethylindolin-2-one also exhibits antimicrobial properties against various bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

The antimicrobial action is believed to result from disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Bromo-3,3,7-trimethylindolin-2-one, a comparison with structurally similar compounds is insightful.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-3,3,7-trimethylindolin-2-one | Bromine substitution at position 5 | Enhanced reactivity due to bromine |

| 5-Fluoroindolin-2-one | Lacks additional methyl groups | Simpler structure may lead to different biological activity |

| 5-Fluoro-1H-indole | Basic indole structure | Fundamental structure with distinct reactivity |

Applications in Research and Industry

5-Bromo-3,3,7-trimethylindolin-2-one serves multiple roles in scientific research:

- Biochemistry : Used as a substrate in enzymatic reactions related to tryptophan metabolism.

- Pharmacology : Investigated as a lead compound for drug design due to its indole core.

- Organic Chemistry : Employed in the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3,3,7-trimethylindolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multistep reactions involving halogenation and alkylation. For example, bromination of indolinone precursors using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C can introduce the bromine substituent . Key factors affecting yield include solvent choice (e.g., PEG-400:DMF mixtures for Cu-catalyzed click reactions) , reaction time (e.g., 12-hour reaction for triazole formation) , and purification methods (e.g., flash column chromatography followed by water precipitation) . Reported yields range from 25% to 50%, depending on substituent steric effects and intermediates’ stability .

Q. How is 5-Bromo-3,3,7-trimethylindolin-2-one characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns and regioselectivity. For instance, ¹H NMR signals at δ 7.23–7.14 ppm (aromatic protons) and δ 3.28 ppm (methylene groups) confirm the indolinone core and alkyl sidechains . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at 385.0461) , while melting points (e.g., 262–265°C) and X-ray crystallography (if available) provide additional structural validation.

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : The bromo-indolinone scaffold is explored for kinase inhibition and antioxidant activity. For example, analogs with triazole substituents exhibit neuroprotective effects in ischemia models . Researchers should evaluate bioactivity via in vitro assays (e.g., ROS scavenging assays) and structure-activity relationship (SAR) studies, focusing on substituent effects at the 3,3,7-positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for brominated indolinone derivatives?

- Methodological Answer : Discrepancies in NMR or HRMS data (e.g., unexpected splitting patterns) may arise from impurities or tautomerism. Strategies include:

- Repetition under anhydrous conditions to avoid hydrate formation .

- Variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism) .

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

- Cross-referencing with crystallographic data (e.g., CCDC entries) and validating via independent synthesis routes can further resolve ambiguities.

Q. What catalytic systems optimize the functionalization of 5-Bromo-3,3,7-trimethylindolin-2-one for complex heterocycles?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups at the 5-bromo position . Key parameters:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.

- Solvent : Toluene/EtOH mixtures at 80–100°C.

- Base : K₂CO₃ or Cs₂CO₃ for deprotonation .

- For regioselective alkylation, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF achieves >90% click efficiency .

Q. How do computational methods enhance the design of 5-Bromo-3,3,7-trimethylindolin-2-one derivatives for target-specific applications?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to targets like kinases or antioxidant enzymes. Focus on the indolinone core’s hydrogen-bonding potential and bromine’s hydrophobic interactions .

- QSAR modeling : Employ Gaussian or Schrödinger suites to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .

- MD simulations : Assess stability of metal complexes (e.g., Cu/Zn) for catalytic or therapeutic applications .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Solvent optimization : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Flow chemistry : Implement continuous flow systems for bromination steps to enhance reproducibility and safety .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Data Management and Ethical Considerations

Q. How should researchers address data sharing and reproducibility in studies involving this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Deposit spectral data in public repositories (e.g., NMRShiftDB, CCDC) .

- Publish synthetic protocols in open-access journals with detailed experimental logs .

- Address ethical conflicts (e.g., patient-derived data in biological studies) via anonymization and institutional review board (IRB) approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.